Distearoyl phosphatidylglycerol
Description
Significance in Biological Membranes and Model Systems
The primary significance of DSPG in academic research stems from its role in forming and influencing the properties of lipid bilayers, the fundamental structure of all biological membranes. smolecule.com
Membrane Rigidity and Stability: The two long, saturated stearic acid chains in DSPG result in a high phase transition temperature, which is the temperature at which a lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. smolecule.com This characteristic allows DSPG to create more rigid and stable membrane domains. smolecule.com This stability is a key factor in its use in creating robust liposomes for various research purposes, including drug delivery systems. acs.orgnih.gov Studies have shown that liposomes containing DSPG are more stable compared to those made with phospholipids (B1166683) having shorter or unsaturated fatty acid chains. acs.orgnih.gov
Model Membrane Systems: Due to its well-defined chemical structure and physical properties, DSPG is frequently used in the creation of model membrane systems, such as liposomes and nanoemulsions. medchemexpress.comsmolecule.comresearchgate.net These artificial systems allow researchers to study fundamental biological processes in a controlled environment. For instance, DSPG-containing liposomes are used to investigate membrane fusion, permeability, and the interactions between lipids and proteins. smolecule.comnih.gov The anionic nature of DSPG is also crucial, as it can influence the interaction of the model membrane with charged molecules and proteins. polysciences.comnih.gov
Influence on Protein Function: The physical state of the lipid bilayer can significantly impact the function of membrane-bound proteins. The rigidity imparted by DSPG can influence protein folding, stability, and activity within the membrane. smolecule.com This is particularly relevant in studies involving the reconstitution of membrane proteins into artificial bilayers, where the choice of lipid can be critical for maintaining the protein's native structure and function.
Current Academic Trajectories and Research Landscape
The unique properties of DSPG have positioned it at the forefront of several cutting-edge areas of academic research.
Drug Delivery Systems: A major focus of current research is the use of DSPG in the development of advanced drug delivery systems. medchemexpress.comsmolecule.com The rigidity and stability of DSPG-containing liposomes help to minimize the leakage of encapsulated drugs, leading to better-controlled release profiles. smolecule.com Researchers are actively exploring the use of DSPG in liposomal formulations for a variety of therapeutic agents, including anti-cancer drugs and antibiotics. researchgate.netchemicalbook.com For example, research has shown that DSPG can enhance the retention of drugs like amphotericin B in nanoemulsions. researchgate.net Furthermore, the negative charge of DSPG can be utilized for targeted drug delivery to specific tissues or cells. medchemexpress.com
Immunology and Vaccine Development: An exciting and emerging area of research involves the use of DSPG liposomes to modulate immune responses. smolecule.com Studies have demonstrated that anionic liposomes containing DSPG can induce antigen-specific regulatory T cells, which are crucial for immune tolerance. nih.gov This has significant implications for the development of vaccines against autoimmune diseases like atherosclerosis. nih.gov The interaction of DSPG liposomes with components of the immune system, such as complement proteins, is an active area of investigation. nih.gov
Cystic Fibrosis Research: Research has indicated that patients with cystic fibrosis (CF) have lower levels of phosphatidylglycerol in their respiratory mucus. ersnet.org Studies have explored the potential of DSPG to improve the properties of CF mucus. ersnet.org It is believed that DSPG can reduce the adhesiveness of the thick mucus characteristic of CF, thereby improving its clearance from the airways. ersnet.org Research using DSPG liposomes has shown promise in enhancing both cough and mucociliary transport of CF mucus, suggesting a potential therapeutic avenue. ersnet.org
Below is an interactive table summarizing some of the key research findings related to Distearoyl phosphatidylglycerol:
| Research Area | Key Finding | Reference |
| Drug Delivery | Liposomes containing DSPC, DSPG, and cholesterol were more stable than those with DPPC. | acs.orgnih.gov |
| Drug Delivery | DSPG enhances the retention of amphotericin B in nanoemulsions. | researchgate.net |
| Immunology | DSPG-liposomes encapsulating an LDL-derived peptide antigen significantly reduced atherosclerotic plaque formation in mice. | nih.gov |
| Cystic Fibrosis | DSPG liposomes significantly decreased the work of adhesion of CF mucus. | ersnet.org |
| Biophysics | The antimicrobial peptide PGLa increases the membrane thickness of DPPG bilayers but does not affect DSPG bilayers. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJZSBGHRPJMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963376 | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-78-4 | |
| Record name | Distearoylphosphatidylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Distearoyl phosphatidylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISTEAROYLPHOSPHATIDYLGLYCEROL, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4271ZA8WXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Biophysical Investigations of Distearoyl Phosphatidylglycerol
Membrane Phase Behavior and Structural Dynamics
The phase behavior of DSPG membranes is complex and highly dependent on environmental conditions such as temperature and hydration. These characteristics are crucial for understanding its role in membrane structure and function.
Lamellar Phase Coexistence (e.g., Lβ′ and LβI phases)
In aqueous dispersions, Distearoyl phosphatidylglycerol (DSPG) exhibits complex thermotropic phase behavior, characterized by the coexistence of different lamellar gel phases. At high pH and ionic strength, studies using techniques such as calorimetry, dilatometry, and X-ray diffraction have revealed that DSPG can simultaneously exist in a "usual" tilted gel phase (Lβ′) and an interdigitated gel phase (LβI) nih.gov.
The Lβ′ phase is a tilted gel phase where the hydrocarbon chains of the lipid molecules are tilted with respect to the bilayer normal. In contrast, the LβI phase is an interdigitated phase where the acyl chains from opposing leaflets of the bilayer interpenetrate each other researchgate.netcmu.edu. This interdigitation is a mechanism to resolve packing mismatches between the large headgroup area and the smaller cross-sectional area of the hydrocarbon chains nih.gov. The electrostatic repulsion between the negatively charged headgroups of DSPG at high pH effectively increases the headgroup area, promoting the formation of the interdigitated phase nih.gov.
X-ray diffraction studies on similar lipid systems, such as distearoyl-phosphatidyl-ethanolamine, have shown the transition from a lamellar gel phase to a tilted lamellar crystalline phase upon reheating after cooling from a non-lamellar phase nih.gov. While direct structural parameters for the Lβ′ and LβI phases of pure DSPG are not extensively tabulated in a single source, the principles of their characterization through X-ray diffraction are well-established. Small-angle X-ray scattering (SAXS) provides information on the lamellar repeat distance (d-spacing), while wide-angle X-ray scattering (WAXS) reveals the packing of the hydrocarbon chains, allowing for the differentiation between these phases cmu.edunih.gov.
Temperature-Dependent Membrane Structural Changes (e.g., membrane thickness, area per hydrocarbon chain)
The structure of DSPG bilayers is highly sensitive to temperature. As the temperature increases, the kinetic energy of the lipid molecules increases, leading to significant changes in the membrane's structural parameters. Techniques such as small-angle neutron scattering (SANS) and X-ray scattering (SAXS) have been instrumental in quantifying these changes.
The following table summarizes the temperature-dependent structural parameters for DSPG bilayers in the fluid phase, as determined by the simultaneous analysis of neutron and X-ray scattering data nih.gov.
| Temperature (°C) | Area per Lipid (Ų) | Overall Bilayer Thickness (DB) (Å) | Hydrocarbon Thickness (2DC) (Å) |
| 60 | 60.1 | 42.0 | 32.2 |
| 65 | 60.9 | 41.5 | 31.8 |
| 70 | 61.7 | 41.0 | 31.4 |
| 75 | 62.5 | 40.5 | 31.0 |
This interactive data table allows for the exploration of the relationship between temperature and the structural parameters of DSPG bilayers.
Induced Interdigitated Phase Formation
The formation of an interdigitated phase (LβI) in DSPG is a notable feature of its phase behavior. This phase is characterized by the interpenetration of the acyl chains from the two leaflets of the lipid bilayer nih.gov. The propensity of DSPG to form this phase is influenced by factors that increase the effective size of the headgroup relative to the hydrocarbon chains, such as high pH, which increases electrostatic repulsion between the negatively charged phosphoglycerol headgroups nih.gov.
The amount of the interdigitated phase in DSPG has been found to be significantly dependent on temperature nih.gov. However, the formation of this phase can be kinetically trapped, meaning that the observed amount of the interdigitated phase can be largely independent of the temperature equilibration time and different sample preparation methods nih.gov. This suggests that once formed, the interdigitated structure can be quite stable. The formation of interdigitated phases in phosphatidylglycerols at shorter chain lengths compared to phosphatidylcholines is particularly relevant for interactions with molecules like antimicrobial peptides, as it provides a mechanism for lipid domain formation and membrane discrimination nih.gov.
Monolayer Compression Behavior and Organization
The behavior of DSPG at an air-water interface, studied using Langmuir monolayers, provides valuable insights into the two-dimensional organization and compressibility of this lipid. A compression isotherm, which plots surface pressure (π) against the mean molecular area (A), reveals the different phases the monolayer undergoes upon compression mdpi.comosu.edu.
A typical compression isotherm for a DSPG monolayer shows distinct regions corresponding to different physical states. At large molecular areas, the monolayer is in a gas-like or liquid-expanded (LE) phase. As the monolayer is compressed, the surface pressure increases, and the monolayer transitions to a more ordered liquid-condensed (LC) phase osu.edu. This transition is often characterized by a plateau or a change in the slope of the isotherm.
Brewster angle microscopy (BAM) is a powerful technique used to visualize the morphology of these monolayers during compression without the need for fluorescent probes researchgate.netbiolinscientific.com. BAM images can reveal the formation and growth of condensed-phase domains within the more fluid phase, providing a direct observation of the phase transitions and the organizational state of the monolayer parksystems.comnlab.pl. For DSPG, BAM would allow for the visualization of the transition from a homogeneous LE phase to the coexistence of LE and LC domains, and finally to a uniform LC phase upon further compression. The shape and texture of these domains can provide information about the line tension and packing of the lipid molecules.
Changes in Phase Behavior upon Complexation
For instance, the interaction of antimicrobial peptides (AMPs) with membranes containing phosphatidylglycerol can lead to the clustering of the anionic lipids and the formation of peptide-rich domains nih.gov. Some AMPs have been shown to promote the formation of crystalline phases of dimyristoyl phosphatidylglycerol (DMPG), a shorter-chain analogue of DSPG, in mixed lipid systems cmu.edu. This suggests that the interaction with peptides can induce a significant reorganization of the lipid matrix.
The incorporation of cholesterol into DSPG-containing membranes can also modulate their phase behavior. Cholesterol is known to affect the fluidity and packing of lipid bilayers, and its presence can influence the formation of different lamellar phases researchgate.net. Studies on distearoylphosphatidylcholine (DSPC), a lipid structurally similar to DSPG, have shown that cholesterol can stabilize lamellar phases in the presence of propylene (B89431) glycol, preventing the formation of interdigitated phases that are otherwise induced by the glycol researchgate.net.
Furthermore, the complexation of DSPG with drugs like Amphotericin B in nanoemulsion formulations has been shown to increase the retention of the drug within the formulation researchgate.net. This is attributed to the formation of a hydrophobic ion pair between the negatively charged DSPG and the positively charged amino group of Amphotericin B, which influences the supramolecular organization of the lipid assembly.
Intermolecular Interactions within Lipid Systems
The behavior of DSPG within a lipid membrane is governed by a complex interplay of intermolecular interactions. These interactions determine the packing of the lipid molecules, the phase behavior of the membrane, and its interactions with other molecules. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique used to probe these interactions by monitoring the vibrational modes of different functional groups within the lipid molecules nih.govnih.govresearchgate.net.
In lipid systems containing DSPG, several types of intermolecular interactions are at play:
Van der Waals interactions: These attractive forces between the long, saturated stearoyl chains of DSPG are significant and contribute to the relatively high main phase transition temperature of this lipid. These interactions are strongest in the gel phase where the chains are tightly packed.
Electrostatic interactions: The negatively charged phosphate (B84403) group and the polar glycerol (B35011) headgroup of DSPG can participate in electrostatic interactions with neighboring lipids, water molecules, and ions in the aqueous phase. At high pH, the repulsion between the negatively charged headgroups is a dominant force that influences lipid packing and can induce the formation of the interdigitated phase nih.gov.
Hydrogen bonding: The hydroxyl groups of the glycerol headgroup and the carbonyl groups of the ester linkages in DSPG are capable of forming hydrogen bonds with water molecules and with other lipid headgroups nih.gov. These hydrogen bonds play a crucial role in the hydration of the membrane surface and in mediating interactions between lipids. FTIR spectroscopy can detect changes in the stretching frequencies of C=O and O-H groups, providing information on the extent and strength of hydrogen bonding nih.gov.
By analyzing the vibrational spectra of the acyl chains (CH₂ stretching modes) and the headgroup moieties (phosphate and carbonyl stretching modes), FTIR can provide detailed information about chain conformation (trans/gauche ratio), lipid packing, and headgroup hydration and interactions in DSPG-containing systems researchgate.netmdpi.com.
Lipid-Lipid Interactions in Mixed Bilayers (e.g., DOPC:DSPG systems)
In mixed lipid bilayers, the interactions between different lipid species determine the lateral organization and phase behavior of the membrane. Studies on systems composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and DSPG have provided valuable insights into these interactions. Molecular dynamics simulations have revealed that in mixed DOPC:DSPG bilayers, the lipid-lipid interactions are weaker compared to other mixed systems, such as those containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). researchgate.net Specifically, in a 65:35 molar ratio of DOPC:DSPG, the partial interaction energies between the secondary DSPG lipids are the most positive, indicating the weakest attractive interactions among the secondary lipids in the mixture. nih.gov This reduced interaction strength can influence the lateral packing and domain formation within the membrane.
Headgroup and Phosphate Group Interactions with Cations and Ions
The negatively charged headgroup of DSPG plays a pivotal role in mediating interactions with ions at the membrane surface. All-atom and coarse-grained simulations have demonstrated that the head and phosphate groups of DSPG interact strongly with salt ions. researchgate.netnih.gov This interaction is a key characteristic that distinguishes DSPG and other anionic lipids from their zwitterionic or neutral counterparts.
Electrostatic Contributions to Membrane Behavior
As an anionic lipid, DSPG contributes a net negative charge to the surface of a lipid bilayer. This surface charge density is a critical determinant of the membrane's electrostatic potential, which in turn influences the interaction of the membrane with its environment, including ions, proteins, and other molecules. nih.govrsc.org The presence of anionic lipids like DSPG can create a significant negative surface potential, attracting cations to the vicinity of the membrane. rsc.org
The distribution of this charge can be heterogeneous, particularly in phase-separated membranes. In mixed bilayers of anionic 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and neutral 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), the disordered domains formed by the charged lipids are not pure and incorporate a significant fraction of the uncharged lipids. rsc.org This finding suggests a limit to the formation of highly charged domains in lipid membranes and highlights the complex interplay of electrostatic and mixing thermodynamics.
Membrane Mechanical Properties and Elasticity
The mechanical properties of a membrane, such as its compressibility and rigidity, are crucial for its function and are significantly influenced by its lipid composition.
Area Compressibility Modulus of DSPG-Containing Bilayers
The area compressibility modulus (Kₐ) is a measure of a membrane's resistance to changes in its surface area. All-atom and coarse-grained simulations have shown that the inclusion of DSPG in a DOPC bilayer has a pronounced effect on its Kₐ. In fact, a DOPC:DSPG system with a 65:35 molar ratio was found to be the softest among several tested mixtures, with a Kₐ approximately 22% smaller than that of a pure DOPC bilayer. researchgate.netnih.gov This indicates that DSPG can significantly increase the compressibility of a DOPC membrane.
The Kₐ of mixed bilayers is dependent on the composition, with an increase in the mole fraction of DOPC leading to an increase in the Kₐ. nih.gov However, at any given composition, the trend for the area compressibility modulus is DSPG < 1,2-distearoyl-sn-glycero-3-phosphate (DSPA) < 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS) < 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) < DSPE. nih.gov
| System (Molar Ratio) | Area Compressibility Modulus (Kₐ) (mN/m) | Reference |
|---|---|---|
| Pure DOPC | 245.81 ± 9.85 | nih.gov |
| DOPC:DSPG (65:35) | 192.7 ± 10.8 | nih.govnih.gov |
| DOPC:DSPA (65:35) | 201.5 ± 7.0 | nih.gov |
| DOPC:DSPS (65:35) | 203.1 ± 3.6 | nih.gov |
Influence on Membrane Rigidity and Fluidity
Membrane rigidity and fluidity are critical for various cellular processes, including membrane fusion, protein function, and cell signaling. The inclusion of DSPG in a lipid bilayer can modulate these properties. The saturated acyl chains of DSPG tend to increase the order of neighboring unsaturated acyl chains, such as those of DOPC. researchgate.net This ordering effect contributes to an increase in membrane rigidity.
Membrane Permeability Studies
The permeability of a lipid bilayer to water, ions, and other small molecules is a fundamental aspect of its barrier function. While extensive data specifically on DSPG is limited, studies on related systems provide valuable insights. The permeability of a bilayer is influenced by factors such as lipid packing, headgroup charge, and the properties of the permeating molecule.
The anionic nature of DSPG can influence the transport of charged molecules across the membrane. For instance, the transport rate of a positively charged organic dye has been shown to increase linearly with the fraction of negatively charged lipids in a bilayer. nih.gov This suggests that the electrostatic interactions at the membrane surface can facilitate the translocation of certain solutes.
Interaction with Membrane Proteins and Peptides
The interaction of this compound (DSPG) with membrane-associated proteins and peptides is a critical area of biophysical research. The unique characteristics of DSPG, namely its anionic headgroup and long, saturated acyl chains, play a significant role in modulating the structure and function of proteins and peptides that associate with or insert into the lipid bilayer. These interactions are fundamental to various cellular processes and have implications for the development of new therapeutic agents.
Effects on Membrane Protein Reconstitution, Topology, and Function
The lipid environment is a crucial determinant of the structure and function of integral membrane proteins. The process of reconstituting purified membrane proteins into artificial lipid bilayers, or liposomes, allows for the detailed study of these proteins in a controlled environment. The composition of these liposomes, including the presence of specific lipids like DSPG, can profoundly influence the protein's topology—its orientation and arrangement within the membrane—and its subsequent functional activity.
While specific studies focusing exclusively on the reconstitution of membrane proteins in pure DSPG liposomes are not extensively documented in the reviewed literature, the principles derived from studies with other phospholipids (B1166683), particularly phosphatidylglycerols (PGs), provide significant insights. The topology of membrane proteins is governed by a delicate balance of forces, including the distribution of charged amino acid residues in the protein's hydrophilic loops, a principle known as the "positive-inside rule". The anionic nature of the DSPG headgroup can interact electrostatically with these charged residues, thereby influencing the final orientation of the protein within the membrane.
For instance, the reconstitution of lactose (B1674315) permease (LacY), a well-studied model membrane transport protein, has demonstrated that the lipid composition of the liposome (B1194612) is a key factor in achieving its correct topological arrangement and functional activity. Although direct studies with DSPG are scarce, research on other PGs shows that the negative charge of the headgroup is critical for the proper folding and insertion of such proteins. The long, saturated acyl chains of DSPG would also contribute to a thicker and more ordered lipid bilayer, which can further impact the conformational stability and function of the reconstituted protein. The proper reconstitution is essential for functional studies, such as measuring transport activity, which depends on the correct insertion and folding of the protein within the lipid bilayer. aston.ac.uknih.govresearchgate.netnih.gov
The choice of detergent and the detergent-to-lipid ratio during the reconstitution process are also critical factors that can affect the final structure and function of the reconstituted protein. Inappropriate detergent use can lead to protein denaturation or aggregation. nih.gov The physical properties of DSPG, such as its high phase transition temperature, would necessitate careful optimization of the reconstitution protocol, including the temperature at which detergent removal is performed, to ensure successful incorporation of the membrane protein in its active state.
Interactions with Antimicrobial Peptides
Antimicrobial peptides (AMPs) are a vital component of the innate immune system and represent a promising class of novel antibiotics. Many AMPs exert their function by targeting and disrupting the bacterial cell membrane. The presence of anionic lipids like DSPG in bacterial membranes, but not typically on the outer leaflet of mammalian plasma membranes, provides a basis for the selective toxicity of many AMPs.
The initial interaction between cationic AMPs and the negatively charged surface of bacterial membranes is primarily driven by electrostatic forces. The anionic phosphate group of DSPG provides a strong binding site for positively charged residues, such as arginine and lysine, which are abundant in many AMPs. This initial binding concentrates the peptides at the membrane surface, a critical step for their subsequent disruptive action.
Protegrin-1 (PG-1) , a potent antimicrobial peptide with a β-hairpin structure, demonstrates a strong preference for membranes containing anionic phospholipids like phosphatidylglycerol. nih.govnih.gov Molecular dynamics simulations have shown that the interaction of PG-1 with membranes containing palmitoyl-oleoyl-phosphatidylglycerol (POPG) leads to significant local thinning of the bilayer. nih.gov This membrane perturbation is a crucial step that can lead to the formation of pores or channels, ultimately causing cell death. The presence of the anionic POPG enhances the interaction and insertion of PG-1 into the membrane compared to neutral phosphatidylcholine (PC) membranes. nih.gov Given the similar headgroup, it is expected that DSPG would also facilitate a strong interaction with PG-1, with the longer, saturated acyl chains of DSPG potentially influencing the extent and nature of membrane disruption. Calorimetric studies on the interaction of PG-1 with lipid vesicles have shown that the peptide can induce significant changes in the thermotropic properties of the lipids, indicating a direct interaction and perturbation of the bilayer structure. While specific data for DSPG is limited, studies with dipalmitoylphosphatidylglycerol (B1197311) (DPPG), a closely related lipid, show significant peptide-induced changes in the lipid phase transition.
LL-37 , a human cathelicidin (B612621) antimicrobial peptide, also exhibits strong interactions with anionic lipid membranes. Circular dichroism (CD) spectroscopy has revealed that LL-37, which is largely unstructured in aqueous solution, adopts a more helical conformation upon interacting with PG-containing micelles. nih.govresearchgate.net This induced secondary structure is often critical for the peptide's antimicrobial function. Studies have shown that LL-37 can cause the disintegration of model membranes, with the mechanism being dependent on the lipid composition. nih.gov The interaction is not solely electrostatic; the hydrophobic nature of the peptide also plays a role in its insertion into the lipid bilayer.
| Antimicrobial Peptide | Model Membrane Composition | Biophysical Technique | Key Findings | Reference |
|---|---|---|---|---|
| Protegrin-1 (PG-1) | POPC/POPG (4:1) | Molecular Dynamics Simulations | Enhanced local thinning of the lipid bilayer in the presence of POPG. | nih.gov |
| Protegrin-1 (PG-1) | POPC and POPG | Molecular Dynamics Simulations | Interaction is significantly enhanced in the presence of negatively charged lipids. | nih.gov |
| LL-37 | PG micelles | Circular Dichroism (CD) Spectroscopy | Adopts a more helical conformation upon interaction with PG micelles. | nih.gov |
| LL-37 | Multicomponent microbial-like membrane | AFM, EIS, PM-IRRAS | Causes changes in phospholipid conformation, leading to membrane disintegration. | nih.gov |
Interactions with Cell-Penetrating Peptides and their Membrane Effects
Cell-penetrating peptides (CPPs) are a class of short peptides that have the remarkable ability to traverse cellular membranes and deliver various molecular cargoes into cells. Understanding the biophysical mechanisms of their interaction with model membranes is crucial for optimizing their use as drug delivery vectors. The presence of DSPG in liposomal systems provides a negatively charged surface that can facilitate the initial binding of cationic CPPs.
Penetratin , a well-studied CPP derived from the Antennapedia homeodomain, is known to interact strongly with negatively charged phospholipid vesicles. nih.gov Tryptophan fluorescence studies have shown that the positively charged residues of penetratin are crucial for this initial electrostatic interaction. Upon binding, penetratin can induce changes in membrane curvature and lipid organization. While specific studies with DSPG are not prevalent, research using other anionic lipids like phosphatidylserine (B164497) (PS) and phosphatidylglycerol (PG) indicates that the negative charge is a key determinant for penetratin's membrane association. The interaction often leads to an increase in the alpha-helical content of the peptide. nih.gov
Transportan (B13913244) , another widely used CPP, also demonstrates a strong affinity for negatively charged vesicles. The interaction of transportan with these vesicles can lead to membrane permeabilization, allowing for the leakage of encapsulated contents. The extent of this leakage is dependent on the lipid composition of the vesicles. It is plausible that the dense and ordered nature of a DSPG-containing bilayer would influence the mechanism and efficiency of transportan-mediated membrane translocation and permeabilization.
The interaction of CPPs with DSPG-containing membranes is not solely a matter of electrostatic attraction. The subsequent steps, including peptide insertion, conformational changes, and potential pore formation or membrane destabilization, are influenced by the hydrophobic properties of both the peptide and the lipid bilayer. The long, saturated distearoyl chains of DSPG would create a thick and relatively rigid membrane environment, which could present a significant energetic barrier for peptide translocation. However, the strong initial electrostatic attraction to the DSPG headgroups could concentrate the peptides to a level where cooperative effects lead to localized membrane defects, facilitating entry.
| Cell-Penetrating Peptide | Model Membrane Composition | Biophysical Technique | Key Findings | Reference |
|---|---|---|---|---|
| Penetratin | Negatively charged vesicles (e.g., containing PS) | Trp Fluorescence, Circular Dichroism | Positively charged residues are crucial for initial binding; binding increases α-helical structure. | nih.gov |
| HIV-1 TAT peptide | Liposomes with bis(monoacylglycero)phosphate (BMP) vs. Phosphatidylglycerol (PG) | Lipid mixing and membrane leakage assays | Induced lipid mixing and leakage in BMP-containing liposomes, significantly reduced with PG. | aston.ac.uk |
Biological Roles and Functional Mechanisms of Distearoyl Phosphatidylglycerol
Endogenous Presence and Distribution
Ubiquity in Prokaryotic and Eukaryotic Cells
Phospholipids (B1166683) are fundamental to the structure and function of all living cells, forming the lipid bilayer that encloses the cell and its organelles. youtube.com Both prokaryotic and eukaryotic cells possess a plasma membrane composed of phospholipids, which acts as a selective barrier. youtube.com While both cell types share common features like cytoplasm, DNA, and ribosomes, eukaryotic cells are distinguished by the presence of membrane-bound organelles, including a true nucleus. khanacademy.orgyoutube.com
Phosphatidylglycerol is a common phospholipid found in the membranes of both prokaryotes and eukaryotes. In eukaryotes, neutral lipid bodies are formed by the accumulation of lipids within the endoplasmic reticulum membrane, while in prokaryotes, they form at the plasma membrane. nih.gov
Roles in Specific Cellular Compartments (e.g., mitochondrial membranes)
Within eukaryotic cells, DSPG and other phosphatidylglycerols are found in specific organelles, most notably the mitochondria. nih.gov Mitochondria are unique in that they possess two distinct membranes: an outer and an inner membrane. nih.gov The inner mitochondrial membrane, in particular, has a unique lipid composition, being rich in cardiolipin, a phospholipid synthesized from phosphatidylglycerol. nih.gov
The composition of mitochondrial membranes is crucial for their function, including energy production and the transport of proteins. nih.gov Phosphatidylglycerol is a key precursor in the synthesis of cardiolipin, which is essential for maintaining the structure of the inner mitochondrial membrane and the function of the respiratory chain complexes. nih.govnih.gov The fatty acid composition of these phospholipids, including the presence of saturated chains like those in DSPG, can influence the fluidity and organization of the mitochondrial membranes. nih.gov
Roles in Physiological Processes
Contributions to Pulmonary Surfactant Functionality
Pulmonary surfactant is a complex mixture of lipids and proteins that lines the alveolar surface of the lungs, reducing surface tension and preventing alveolar collapse during expiration. nih.govresearchgate.net Phospholipids make up the vast majority of surfactant, with phosphatidylcholine being the most abundant. mdpi.com Phosphatidylglycerol is the second most abundant phospholipid class in surfactant, accounting for approximately 7-15% of the total phospholipids. researchgate.netmdpi.com
While not considered essential for the initial formation of the surfactant complex, phosphatidylglycerol is thought to improve its properties in stabilizing the alveoli. nih.gov Specifically, PG is involved in the adsorption and spreading of surfactant across the alveolar surface. nih.govmdpi.com The presence of specific PGs, such as those with saturated fatty acid chains like DSPG, can influence the surface-active properties of the surfactant film. nih.gov Studies have shown that a lack of PG in the surfactant of premature infants is associated with respiratory distress syndrome. nih.gov
Table 1: Composition of Pulmonary Surfactant
| Component | Percentage of Total Surfactant | Specific Components/Notes |
| Lipids | ~90% | Comprised of phospholipids, triglycerides, cholesterol, and fatty acids. mdpi.com |
| Phospholipids | ~80-85% of lipids | Includes phosphatidylcholine, phosphatidylglycerol, and others. researchgate.net |
| Phosphatidylcholine (PC) | ~70-80% of phospholipids | Dipalmitoylphosphatidylcholine (DPPC) is a major surface-active component. nih.govmdpi.com |
| Phosphatidylglycerol (PG) | ~7-15% of phospholipids | Important for surfactant spreading and stability. nih.govresearchgate.netmdpi.com |
| Proteins | ~10% | Surfactant proteins SP-A, SP-B, SP-C, and SP-D. mdpi.com |
Modulation of Respiratory Mucus Properties (e.g., adhesiveness, transport)
The respiratory tract is lined with a protective layer of mucus that traps inhaled particles and pathogens, which are then cleared by processes like coughing and mucociliary transport. mdpi.comescholarship.org The physical properties of this mucus, particularly its adhesiveness and viscoelasticity, are critical for its proper function. escholarship.org
Research has indicated that phosphatidylglycerol, and specifically DSPG, plays a role in modulating these properties. nih.govnih.gov A decreased level of PG in the respiratory mucus of individuals with cystic fibrosis has been linked to increased mucus adhesiveness, impairing its transport. nih.govcapes.gov.br Studies have shown that the addition of DSPG liposomes to cystic fibrosis mucus significantly decreases its adhesiveness and improves its transport by both cough and mucociliary action. nih.gov Among different forms of PG studied, DSPG, with its long, saturated fatty acid chains, was found to be the most effective at improving mucus cough clearance by reducing its work of adhesion. nih.gov
Table 2: Effect of DSPG on Mucus Properties
| Mucus Property | Observation with DSPG Addition | Reference |
| Work of Adhesion | Significantly decreased | nih.govnih.gov |
| Mucociliary Transport | Increased rate of transport | nih.gov |
| Cough Clearance | Significantly improved | nih.govnih.gov |
Regulation of Ion Channel Function
Ion channels are pore-forming proteins that control the flow of ions across cell membranes, playing a crucial role in various physiological processes, including nerve impulse transmission and muscle contraction. elifesciences.org The function of these channels can be modulated by the lipid environment of the membrane in which they are embedded. nih.gov
Anionic phospholipids, including phosphatidylglycerol, have been shown to modulate the function of certain ion channels. elifesciences.orgnih.gov For instance, studies on the prokaryotic pentameric ligand-gated ion channel (pLGIC), ELIC, have demonstrated that the anionic phospholipid 1-palmitoyl-2-oleoyl phosphatidylglycerol (POPG) can directly bind to the channel. elifesciences.orgnih.gov This binding has been shown to stabilize the open state of the channel relative to the desensitized state, thereby decreasing desensitization. elifesciences.orgnih.gov The interaction is thought to occur at specific sites involving arginine residues in the transmembrane domain of the channel. nih.gov While this research focused on POPG, it highlights a mechanism by which phosphatidylglycerols, in general, can directly influence ion channel function through specific lipid-protein interactions.
Involvement in Pathological States
Distearoyl phosphatidylglycerol (DSPG), a specific type of phosphatidylglycerol (PG) with two stearic acid chains, is implicated in the pathophysiology of several diseases. Its role stems from its physicochemical properties as an anionic phospholipid, which influences membrane characteristics and interactions with various molecules.
Cystic fibrosis (CF) is a genetic disorder characterized by the production of thick, sticky mucus, particularly in the airways, leading to impaired mucociliary clearance and recurrent infections. nih.gov Research has identified a deficiency of phosphatidylglycerol in the respiratory mucus of CF patients as a contributing factor to its pathological properties. nih.govcapes.gov.br
Studies have shown that the adhesiveness and stickiness of CF mucus are partly due to these reduced levels of PG. nih.govcapes.gov.br Supplementation with DSPG, particularly in the form of liposomes, has demonstrated significant improvements in the biophysical properties of CF mucus. When DSPG liposomes are added to mucus samples from CF patients, the work of adhesion is significantly decreased. nih.gov This alteration leads to enhanced transportability of the mucus by both cilia and coughing, which are crucial clearance mechanisms for the lungs. nih.goversnet.org The effect of DSPG liposomes in improving cough clearance has been found to be more pronounced than that of water alone, suggesting a specific lubricating action that facilitates the removal of pathological secretions. nih.goversnet.org
Table 1: Effect of DSPG Liposomes on Cystic Fibrosis Mucus Properties
| Property Measured | Observation with DSPG Liposomes | Reference |
| Adhesiveness | Significantly decreased | nih.gov |
| Mucociliary Transport | Higher transport rate compared to native CF mucus | nih.goversnet.org |
| Cough Clearance | Significantly improved | nih.goversnet.org |
DSPG, as a member of the phosphatidylglycerol class, plays a critical role in the mechanism of action of certain antibiotics and the development of resistance by bacteria. The lipopeptide antibiotic daptomycin (B549167), used against life-threatening Gram-positive infections, functions by interacting with the bacterial cell membrane in a calcium-dependent manner. elifesciences.orgnih.gov
The primary target for daptomycin in the bacterial membrane is phosphatidylglycerol. frontiersin.orgnih.gov The antibiotic forms a stable complex with calcium and two PG molecules, which is essential for its insertion into the membrane, leading to membrane depolarization and bacterial cell death. elifesciences.orgnih.gov
Consequently, a key mechanism of daptomycin resistance in pathogens like Staphylococcus aureus and Enterococcus faecium involves alterations in their cell membrane phospholipid composition. nih.gov Resistant strains often exhibit a significant decrease in the membrane content of PG. nih.govnih.gov This reduction in the primary drug target diminishes the ability of daptomycin to bind to and disrupt the cell membrane, leading to increased bacterial survival. nih.gov Mutations in genes that control membrane lipid metabolism, such as pgsA (encoding phosphatidylglycerol phosphate (B84403) synthase), are directly linked to daptomycin resistance by reducing the synthesis of PG. nih.govfrontiersin.orgfrontiersin.org Some bacteria may also employ other strategies, such as shedding PG-rich membrane vesicles to inactivate the antibiotic before it reaches the cell surface. frontiersin.orgfrontiersin.org
Table 2: Role of Phosphatidylglycerol (PG) in Daptomycin Action and Resistance
| Aspect | Role of Phosphatidylglycerol | Reference |
| Daptomycin Mechanism | Primary binding target for the daptomycin-calcium complex in the bacterial membrane. | elifesciences.orgfrontiersin.orgnih.gov |
| Resistance Mechanism | Decreased membrane content of PG reduces daptomycin binding and efficacy. | nih.govnih.gov |
| Genetic Basis | Mutations in genes like pgsA reduce PG synthesis, conferring resistance. | nih.govfrontiersin.orgfrontiersin.org |
| Bacterial Response | Some strains shed PG-containing vesicles to neutralize daptomycin externally. | frontiersin.orgfrontiersin.org |
Host-Pathogen Interactions involving DSPG
Phosphatidylglycerols, including DSPG, are crucial molecules at the interface between hosts and microbial pathogens. nih.gov Given that PGs are major lipid components of bacterial membranes but are generally minor lipids in higher eukaryotes, they can serve as a key point of interaction and recognition. nih.gov The physical properties, biological distribution, and molecular functions of PGs position them as significant players in the complex dynamics of host-pathogen interactions. nih.gov
Pathogens can induce alterations in the host's phenotype, and conversely, the host environment imposes selective pressures on the pathogen. plos.org The lipid composition of both the host cell and the pathogen's membrane is central to this interplay. For instance, macrophages can internalize and metabolize exogenous phosphatidylglycerol, converting it into other lipid species like bis(monoacylglycerol) phosphate. nih.gov This metabolic processing within host immune cells highlights a direct interaction with bacterial-derived lipids.
The interaction is also pivotal in the context of antimicrobial action. As detailed previously, the presence of PG in bacterial membranes is essential for the activity of daptomycin. elifesciences.org However, the presence of PG in the host, such as in pulmonary surfactant, can neutralize the antibiotic, rendering it ineffective in certain environments like the lungs. elifesciences.org This demonstrates how the distribution of a single lipid class in both host and pathogen can determine the outcome of an infection and its treatment.
Enzymatic Biosynthesis and Metabolic Pathways
The biosynthesis of this compound follows the general pathway for phosphatidylglycerol synthesis, a conserved mechanism in both prokaryotic and eukaryotic systems. smolecule.com This pathway is a critical branch of phospholipid metabolism. nih.gov
The synthesis begins with phosphatidic acid (PA), a central precursor in lipid biosynthesis. nih.gov The process involves a series of enzymatic reactions:
Activation of Phosphatidic Acid: Phosphatidic acid reacts with cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by phosphatidate cytidylyltransferase. This forms an activated intermediate, cytidine diphosphate-diacylglycerol (CDP-diacylglycerol). smolecule.comnih.gov
Formation of Phosphatidylglycerol Phosphate: The CDP-diacylglycerol then reacts with glycerol-3-phosphate. This condensation is catalyzed by the enzyme phosphatidylglycerol phosphate (PGP) synthase (encoded by the pgsA gene in bacteria), resulting in the formation of phosphatidylglycerol phosphate (PGP). elifesciences.orgsmolecule.com
Dephosphorylation: In the final step, a specific phosphatase, PGP phosphatase, removes the phosphate group from PGP to yield phosphatidylglycerol. smolecule.com
The specific fatty acid composition of the final PG molecule, such as the stearoyl chains in DSPG, depends on the diacylglycerol backbone of the initial phosphatidic acid precursor.
Once synthesized, phosphatidylglycerol can be a substrate for further metabolic conversions. In mammals, PG is a precursor for the synthesis of cardiolipin, a specialized phospholipid essential for mitochondrial function and energy metabolism. smolecule.comnih.gov In certain immune cells like macrophages, PG can be remodeled through a complex series of deacylation and reacylation reactions to be converted into bis(monoacylglycerol) phosphate, a structurally unique lipid. nih.gov
Analytical Techniques for Characterizing Distearoyl Phosphatidylglycerol Systems
Spectroscopic Methods
Spectroscopic techniques are invaluable for probing the molecular structure and environment of DSPG.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing information about its chemical bonds and molecular structure. youtube.com The frequencies of absorbed radiation correspond to the vibrational frequencies of specific functional groups within the molecule. youtube.com In the study of DSPG systems, FTIR is used to investigate molecular packing, thermotropic phase behavior, and interactions with other molecules like ions. nih.govnih.gov
Key vibrational bands in the FTIR spectrum of phospholipids (B1166683) like DSPG provide specific structural information. For instance, the C=O stretching vibrations of the ester groups in the interfacial region and the CH2 scissoring and stretching modes of the acyl chains are particularly informative. nih.govnih.gov Changes in the position and shape of these bands can indicate alterations in lipid conformation, packing, and hydration.
Research on similar phosphatidylglycerols, such as dimyristoylphosphatidylglycerol (DMPG), demonstrates how FTIR can reveal the effects of ions on lipid structure. For example, the binding of Na+ ions to the headgroup of DMPG can lead to reduced motional freedom and a more ordered, crystalline phase, as evidenced by the narrowing of bands associated with the polar headgroup and splitting of the CH2 scissoring mode. nih.gov This indicates a transition to a more rigid crystal lattice, such as an orthorhombic-like packing. nih.gov Similarly, FTIR can be used to study intramolecular hydrogen bonding and the specific sites of ion binding within the polar headgroup of lipids. nih.gov
Table 1: Application of FTIR in Lipid Characterization
| Analytical Focus | Spectroscopic Observation | Inferred Property |
|---|---|---|
| Acyl Chain Packing | Splitting of CH₂ scissoring mode | Orthorhombic or monoclinic-like packing |
| Phase Behavior | Temperature-dependent frequency shifts | Order-disorder phase transition temperature |
| Headgroup Conformation | Narrowing of phosphate (B84403) and glycerol (B35011) bands | Reduced motional freedom, ion binding |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed information about molecular structure, dynamics, and the chemical environment of specific nuclei. rsc.org For phospholipids like DSPG, Phosphorus-31 NMR (³¹P NMR) is particularly useful because the phosphorus nucleus acts as a natural probe within the polar headgroup. researchgate.netavantiresearch.com
The ³¹P NMR spectrum of phospholipids is highly sensitive to the phase state of the lipid assembly. researchgate.net In a lamellar (bilayer) phase, the restricted, anisotropic motion of the phospholipid molecules results in a characteristic broad signal with a low-field shoulder. In contrast, lipids in structures with isotropic motion, such as micelles or small vesicles, give rise to a sharp, narrow signal. researchgate.net The presence of non-bilayer phases, like the hexagonal phase, produces a lineshape that is distinct from the lamellar phase, with a reversed asymmetry and a reduced width. researchgate.net
Therefore, ³¹P NMR is an excellent tool for studying phase transitions (e.g., lamellar-to-hexagonal) and phase separation in mixed lipid systems. nih.govnih.gov It can provide information on the composition of phospholipid membranes and how interactions with ions, drugs, or peptides can disturb the bilayer structure. researchgate.net The chemical shift anisotropy (CSA) of the phosphorus nucleus is the key parameter that determines the lineshape and provides this rich information. researchgate.net While traditional ³¹P NMR focuses on phase state, more advanced techniques like high-resolution field cycling NMR can untangle and quantify diverse phospholipid motions, providing data on lateral diffusion and polar headgroup dynamics. chemrxiv.org
Table 2: ³¹P NMR Lineshapes for Different Phospholipid Phases
| Phase | Typical Lineshape | Chemical Shift Anisotropy (CSA) |
|---|---|---|
| Lamellar (Gel or Liquid-Crystalline) | Broad, asymmetric with a high-field peak and a low-field shoulder | ~40-50 ppm |
| Hexagonal (HII) | Broad, asymmetric with reversed asymmetry compared to lamellar | ~20-25 ppm |
Calorimetric Techniques (e.g., Differential Scanning Calorimetry (DSC))
Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermotropic phase behavior of lipids. wikipedia.org It measures the heat flow associated with thermal transitions in a material as a function of temperature. youtube.com When a lipid suspension is heated, it undergoes a phase transition from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα), which is accompanied by the absorption of heat. This event is detected as an endothermic peak in a DSC thermogram. researchgate.netnih.gov
For a pure lipid like DSPG, the DSC thermogram typically shows a sharp, well-defined main transition peak at its characteristic melting temperature (Tm). The thermogram provides key thermodynamic parameters:
Transition Temperature (Tm): The temperature at the peak of the endotherm, indicating when the gel-to-liquid crystalline phase transition occurs. hitachi-hightech.com
Enthalpy of Transition (ΔH): The area under the endothermic peak, which corresponds to the amount of heat required for the transition and reflects the change in the packing and conformational state of the acyl chains. nih.gov
DSC is highly sensitive to the purity of the lipid and the presence of other molecules. In mixed lipid systems, such as liposomes composed of DSPG and dipalmitoylphosphatidylcholine (DPPC), DSC can be used to assess the miscibility of the components. researchgate.net Miscible lipids often show a single, broad transition peak, whereas immiscible lipids may exhibit separate transitions corresponding to each component. researchgate.net The influence of cholesterol or other molecules on the phase behavior of DSPG bilayers is also readily studied by monitoring shifts in the Tm and changes in the shape and enthalpy of the transition peak. researchgate.net
Table 3: Thermodynamic Parameters from DSC for Phospholipid Phase Transitions
| Parameter | Definition | Significance for DSPG Systems |
|---|---|---|
| Tm (Melting Temperature) | Temperature of the main endothermic peak | Characterizes the gel-to-liquid crystalline phase transition; sensitive to acyl chain length and headgroup. |
| ΔH (Enthalpy) | Area under the transition peak | Reflects the energy difference between the gel and liquid-crystalline phases; indicates changes in lipid packing. |
| Peak Width | The temperature range of the transition | Indicates the cooperativity of the transition; broader peaks can suggest heterogeneity or mixed phases. |
Microscopy and Imaging Techniques
Microscopy techniques provide direct visualization of the morphology and structure of DSPG assemblies at various length scales.
Brewster Angle Microscopy (BAM) is a non-invasive imaging technique specifically designed for the real-time visualization of monolayers at the air-water interface, such as Langmuir films. wikipedia.orgbiolinscientific.com The technique is based on the principle of the Brewster angle, at which p-polarized light is not reflected from a pure, flat liquid surface. biolinscientific.com When a monolayer of an amphiphilic molecule like DSPG is spread on the water surface, it changes the local refractive index, causing light to be reflected. biolinscientific.com The intensity of the reflected light depends on the thickness and density of the film, allowing for the direct visualization of the monolayer's morphology. parksystems.com
BAM is exceptionally useful for studying the phase behavior of DSPG monolayers. nih.gov As the monolayer is compressed, it undergoes various phase transitions (e.g., from a gas-like phase to a liquid-expanded, liquid-condensed, and finally a solid phase), which are accompanied by distinct changes in morphology. BAM can visualize the formation of domains, their shapes, sizes, and packing. wikipedia.org This provides insights into the homogeneity and miscibility of DSPG with other lipids or molecules in a mixed monolayer, which may not be apparent from surface pressure-area isotherms alone. researchgate.netresearchgate.net
Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample and generate images with nanoscale resolution. It provides detailed information about the surface topography and morphology of materials.
In the context of DSPG, FESEM is used to visualize the three-dimensional structure of aggregated systems like liposomes or other nanoparticle formulations. For instance, after preparing DSPG-containing liposomes, FESEM can be employed to determine their size, shape, and surface characteristics. Researchers can observe whether the vesicles are spherical and unilamellar or if they have formed larger, aggregated structures. This morphological information is critical for applications where particle size and structure are key parameters, such as in drug delivery systems. While no specific FESEM images for DSPG were found in the immediate search, the technique is broadly applied to characterize similar lipid-based nanoparticle systems.
Surface Science and Monolayer Techniques
Surface science techniques are indispensable for characterizing the behavior of Distearoyl phosphatidylglycerol (DSPG) at interfaces, particularly the air-water interface. These methods provide critical insights into the molecular packing, phase behavior, and intermolecular interactions within a DSPG monolayer, which serves as a fundamental model for biological membranes. The primary apparatus used for these studies is the Langmuir trough. youtube.comyoutube.com This device allows for the formation of a single layer of molecules at the interface and the precise control and measurement of the area available to each molecule while simultaneously monitoring the surface pressure. youtube.commdpi.com
Surface Pressure-Molecular Area Isotherms
A surface pressure-molecular area (π-A) isotherm is a fundamental measurement in the study of Langmuir monolayers. mdpi.com It plots the surface pressure (π) as a function of the area per molecule (A) at a constant temperature. The surface pressure is the reduction in the surface tension of the pure subphase (e.g., water) caused by the presence of the monolayer. mdpi.com By compressing the monolayer with movable barriers, the changes in surface pressure reveal information about the phase state of the DSPG molecules. youtube.com
A typical π-A isotherm for a phospholipid like DSPG shows distinct regions corresponding to different physical states. core.ac.uk At large areas per molecule, the DSPG is in a two-dimensional gas-like state. As the area is compressed, the surface pressure begins to rise, transitioning through a liquid-expanded (LE) phase to a more ordered liquid-condensed (LC) phase. core.ac.ukresearchgate.net For some phospholipids, a plateau region is observed, indicating the coexistence of the LE and LC phases. mdpi.comcore.ac.uk The point at which a sharp, continuous increase in pressure occurs with a small decrease in area signifies the formation of a condensed, solid-like film. researchgate.net The isotherm culminates in a collapse point, where the monolayer buckles and is irreversibly lost from the interface. nih.gov
For DSPG monolayers, the isotherms are characterized by their condensed nature, reflecting the strong van der Waals interactions between the long, saturated stearoyl chains. researchgate.netnih.gov The lift-off area, where the surface pressure begins to increase from zero, and the collapse pressure are key parameters derived from the isotherm. nih.gov Studies have shown that DSPG forms stable, condensed monolayers that collapse at high surface pressures. researchgate.netnih.gov The compressibility of the monolayer, which is the inverse of its elasticity, can also be calculated from the slope of the isotherm and provides insight into the film's mechanical properties. nih.gov
| Parameter | Reported Value for DSPG Analogues/Systems | Significance |
|---|---|---|
| Lift-off Area | ~50 Ų/molecule | Indicates the area at which significant intermolecular interactions begin. nih.gov |
| Collapse Pressure | >50 mN/m | Represents the maximum surface pressure the monolayer can withstand before breaking. nih.gov |
| Compressibility Modulus (Cₛ⁻¹) | ~1107 mN/m (for DPG, a related compound) | Measures the stiffness of the monolayer in the condensed phase. nih.gov |
This table presents representative data for phosphatidylglycerols to illustrate the typical values obtained from isotherm analysis. Actual values for DSPG can vary with experimental conditions such as subphase pH, temperature, and ionic strength.
Surface Potential-Molecular Area Isotherms
Complementing the pressure-area isotherm, the surface potential-molecular area isotherm provides information about the electrical properties of the DSPG monolayer. The surface potential arises from the organized arrangement of molecular dipoles at the interface, contributed by both the polar headgroups of the lipid and the interfacial water molecules. nih.gov
This technique measures the difference in potential between a probe electrode placed above the monolayer and a reference electrode in the subphase as the monolayer is compressed. The resulting plot of surface potential versus molecular area reveals changes in the orientation and packing of the DSPG headgroups. The negatively charged phosphate and glycerol moieties of DSPG create a significant surface dipole moment. Changes in the slope of the surface potential isotherm can be correlated with the phase transitions observed in the pressure-area isotherm, offering a more complete picture of the molecular rearrangements occurring during compression. For instance, a change in headgroup orientation or hydration state during a phase transition will manifest as a change in the measured surface potential.
X-ray Diffraction (XRD)
X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of crystalline materials. researchgate.net In the context of DSPG, XRD is primarily used to analyze the structure of bulk systems, such as hydrated liposomes or multilayered lipid films. nih.gov The technique provides detailed information on the lamellar organization of the lipid bilayers. xenocs.com
When a beam of X-rays is directed at a sample, the electrons in the atoms scatter the X-rays. In a regularly ordered structure like a lipid multilayer, the scattered waves interfere constructively at specific angles, producing a diffraction pattern of peaks. doitpoms.ac.uk The positions and intensities of these peaks are directly related to the dimensions of the repeating structural units within the sample. researchgate.netdoitpoms.ac.uk
For multilamellar vesicles (MLVs) of DSPG, small-angle X-ray scattering (SAXS) is particularly informative. xenocs.com The primary piece of information obtained is the lamellar repeat distance, or d-spacing, which is the thickness of one lipid bilayer plus the adjacent water layer. researchgate.netyoutube.comyoutube.comresearchgate.net By analyzing the positions of the low-angle diffraction peaks according to Bragg's Law (nλ = 2d sinθ), the d-spacing can be precisely calculated. doitpoms.ac.ukresearchgate.net
Changes in the d-spacing can be monitored as a function of temperature, hydration, or the incorporation of other molecules into the bilayer. This allows for the characterization of phase transitions (e.g., the main gel-to-liquid crystalline phase transition) and the effect of additives on the bilayer structure. Wide-angle X-ray scattering (WAXS) provides information on the lateral packing of the acyl chains within the bilayer, distinguishing between the ordered, hexagonal packing in the gel phase and the disordered arrangement in the liquid crystalline phase. nih.gov While some studies have shown that techniques like powder X-ray diffraction may not always detect changes in crystallinity upon drug loading into liposomes, it remains a crucial tool for characterizing the fundamental lamellar structure of lipid assemblies. researchgate.net
| Parameter | Typical Information Obtained for Phospholipid Systems | Relevance to DSPG Structure |
|---|---|---|
| d-spacing (Lamellar Repeat Distance) | ~60 - 65 Å | Defines the total thickness of the DSPG bilayer and the associated water layer, indicating bilayer thickness and hydration. xenocs.com |
| Chain Packing | Sharp peak at ~4.2 Å (gel phase), Broad peak at ~4.5 Å (liquid phase) | Indicates the phase state of the stearoyl chains (ordered vs. disordered). |
This table provides illustrative data for long-chain saturated phospholipids to demonstrate the type of information gained from XRD analysis.
Lipidomics Approaches for DSPG Characterization
Lipidomics involves the large-scale analysis of lipids in biological systems. nih.gov Mass spectrometry (MS) is the central analytical platform in this field, offering high sensitivity and specificity for the identification and quantification of individual lipid species, including DSPG, from complex mixtures. nih.govresearchgate.net
For the characterization of DSPG, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique. researchgate.net First, lipids are extracted from a sample (e.g., cells, tissues, or biofluids). The lipid extract is then separated by liquid chromatography, which resolves different lipid classes. The separated lipids are then introduced into the mass spectrometer.
Ionization techniques such as electrospray ionization (ESI) are used to generate charged lipid molecules. youtube.com DSPG, with its phosphate group, ionizes efficiently, typically in negative ion mode. nih.gov The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact parent ion (MS1). researchgate.net For DSPG (C42H83O10P), the expected monoisotopic mass is approximately 774.56 g/mol .
To confirm the identity, the parent ion is selected and fragmented, and the masses of the resulting fragment ions are measured (MS/MS or tandem MS). researchgate.netyoutube.com DSPG produces a characteristic fragmentation pattern. A key diagnostic fragment is the neutral loss of the glycerol headgroup. nih.gov Another signature fragmentation involves the loss of the stearoyl chains (fatty acid with molecular formula C18H36O2). The detection of these specific fragments provides unambiguous identification of DSPG.
Quantitative analysis can be performed by comparing the signal intensity of the detected DSPG to that of a known amount of an internal standard. youtube.com This approach allows for the precise measurement of DSPG levels in various biological contexts. nih.gov Lipidomics has been crucial in identifying phosphatidylglycerols as important components in various organisms and in studying their roles in membrane structure and function. nih.govnih.gov
Computational Modeling and Simulation of Distearoyl Phosphatidylglycerol Systems
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope, allowing researchers to observe the time-resolved behavior of atoms and molecules in a DSPG system. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the structural, dynamic, and thermodynamic properties of DSPG membranes. nih.gov
To simulate DSPG systems, two primary levels of resolution are commonly employed: all-atom (AA) and coarse-grained (CG).
All-Atom (AA) Simulations: In this approach, every atom in the system, including DSPG lipids, water molecules, and ions, is explicitly represented. nih.gov This high level of detail allows for the precise study of molecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the fine details of membrane structure and dynamics. nih.govyoutube.com AA simulations, often utilizing force fields like CHARMM36m and water models like TIP3P, can accurately reproduce experimental observables and provide a detailed picture of phenomena like peptide-lipid interactions within a bilayer. nih.gov However, the computational cost of AA simulations is high, limiting the accessible time and length scales of the simulations. mdpi.com
Coarse-Grained (CG) Simulations: To overcome the limitations of AA models, coarse-grained approaches group several atoms into single interaction sites or "beads". mdpi.commdpi.com This simplification reduces the number of particles and degrees of freedom in the system, enabling simulations of larger membrane patches over longer timescales (microseconds to milliseconds). mdpi.comelifesciences.org The MARTINI force field is a widely used CG model for lipids, including those similar to DSPG. mdpi.comresearchgate.net CG simulations are particularly useful for studying large-scale phenomena such as membrane self-assembly, lipid domain formation (rafting), and interactions with large proteins. elifesciences.orgresearchgate.net While sacrificing atomic detail, well-parameterized CG models can effectively capture the essential physics governing the collective behavior of lipids. mdpi.comchemrxiv.org
A comparative table summarizing the features of All-Atom and Coarse-Grained models is presented below.
| Feature | All-Atom (AA) Models | Coarse-Grained (CG) Models |
| Resolution | Explicit representation of every atom. | Groups of atoms are represented as single "beads". mdpi.com |
| Computational Cost | High, limiting time and length scales. mdpi.com | Lower, allowing for larger systems and longer simulations. mdpi.comelifesciences.org |
| Level of Detail | High, captures specific interactions like hydrogen bonds. nih.gov | Reduced, focuses on collective behavior and larger-scale phenomena. researchgate.net |
| Typical Applications | Detailed lipid-protein interactions, water dynamics at the interface. nih.gov | Membrane self-assembly, domain formation, large protein interactions. elifesciences.org |
| Example Force Fields | CHARMM, AMBER, Lipid21. nih.govnih.govmdpi.com | MARTINI, SIRAH. mdpi.commdpi.com |
Electrostatic interactions are fundamental in determining the structure and function of DSPG membranes, particularly due to the negatively charged phosphoglycerol headgroup. nih.gov These long-range forces play a crucial role in interactions with ions, charged residues of proteins, and other polar molecules. nih.govrsc.org
In MD simulations, electrostatic interactions are typically calculated using methods like the Particle Mesh Ewald (PME) summation. nih.govgithub.io This algorithm efficiently computes the long-range forces in periodic systems, which is essential for accurate membrane simulations. nih.gov The accuracy of PME calculations is influenced by parameters such as the grid spacing and interpolation order, which must be carefully chosen. github.io
Simulations have shown that electrostatic interactions are critical for:
Ion Binding: The negatively charged headgroup of DSPG attracts positive ions (cations) from the surrounding solution, leading to the formation of an electrical double layer at the membrane surface.
Protein Interactions: Electrostatic forces guide the binding and orientation of proteins and peptides at the membrane interface. nih.gov For instance, the interaction between charged residues on a protein and the DSPG headgroups can be a primary driver for membrane association.
Accurate modeling of lipid-lipid and lipid-ion interactions is paramount for realistic simulations of DSPG membranes.
Lipid-Lipid Interactions: These interactions, comprising both van der Waals forces between the acyl chains and electrostatic/hydrogen bonding interactions between the headgroups, dictate the phase behavior and collective properties of the membrane. nih.gov Monte Carlo simulations using Ising-type models have been employed to study the formation of gel and fluid clusters in mixed bilayers containing lipids with different chain lengths, such as DMPC and DSPC (a saturated lipid structurally similar to DSPG). nih.gov These models can predict properties like heat capacity curves and the geometry of lipid clusters. nih.gov
Lipid-Ion Interactions: The interaction of ions, particularly cations like Na⁺, K⁺, and Ca²⁺, with the anionic DSPG headgroup is a key aspect of its biophysical behavior. Capturing these interactions accurately in simulations has been a challenge. nih.gov Some force fields have required specific modifications to improve the description of lipid-ion pairing. For example, adjustments to the van der Waals parameters between sodium ions and lipid headgroup oxygen atoms have been shown to yield better agreement with NMR experimental data for phosphatidylglycerol (PG) lipids. nih.gov Coarse-grained simulations have also been instrumental in studying how the lipid composition, such as the presence of anionic lipids like POPG, influences the annular lipid shell around membrane proteins and modulates their function. elifesciences.org
Quantum Mechanics Calculations
While classical MD simulations rely on empirical force fields, quantum mechanics (QM) calculations provide a more fundamental, first-principles description of molecular systems. QM methods are used to compute the electronic structure and energies of molecules, offering a high-fidelity benchmark for developing and refining the parameters used in classical force fields. nih.govacs.org
For lipid systems like DSPG, QM calculations, particularly using Density Functional Theory (DFT), are employed to determine the energies of a large number of lipid headgroup conformations. nih.gov By fitting the dihedral angle parameters of a classical force field to these QM-calculated energy landscapes, a more accurate representation of the headgroup's flexibility and preferred orientations can be achieved. acs.orgnih.gov This process of re-parameterization has been shown to significantly improve the agreement between simulation results and experimental data, such as NMR order parameters for the lipid headgroup. nih.govnih.gov
Force Field Development and Optimization for DSPG Systems
The accuracy of any MD simulation is fundamentally limited by the quality of the underlying force field. ethz.chusc.edu A force field is a set of parameters and a potential energy function that describes the interactions between atoms in the system. usc.eduuiuc.edu For DSPG, this involves parameters for bond lengths, angles, dihedral angles, and non-bonded (van der Waals and electrostatic) interactions.
Several major force fields are used for lipid simulations, and their development is an ongoing process of refinement and validation against experimental data. chemrxiv.orgnih.gov
CHARMM Family: The CHARMM (Chemistry at HARvard Molecular Mechanics) force fields, such as CHARMM36, are widely used for biomolecular simulations. nih.gov The development of lipid parameters often involves adjusting charges and torsional parameters to match experimental surface areas and other properties. researchgate.net
AMBER Family: The Lipid21 force field, developed for the AMBER simulation package, is a modular force field where parameters for headgroup and tail units are derived separately. nih.gov It uses QM calculations to fit headgroup torsion parameters and has been validated against a range of experimental data for various lipids, including DSPG. nih.gov
Slipids: This force field was specifically developed for lipids and has undergone re-parameterization using QM calculations to improve the description of phosphatidylcholine headgroups, a strategy also applicable to DSPG. acs.orgnih.gov
MARTINI: This is a popular coarse-grained force field. chemrxiv.org Automatic optimization methods, such as SwarmCG, are being developed to refine MARTINI lipid models by simultaneously targeting experimental data (like area per lipid and bilayer thickness) and all-atom simulation results. chemrxiv.orgunimi.it
The optimization process typically involves running simulations of a lipid bilayer and comparing computed properties with experimental values. nih.gov If discrepancies exist, the force field parameters are systematically adjusted until the simulation results match the experimental targets within an acceptable margin. acs.orgnih.gov
| Force Field | Type | Optimization Approach | Key Features for Lipids |
| Lipid21 (AMBER) | All-Atom | Modular design; QM for headgroup torsions; validation against experimental bulk properties. nih.gov | Good agreement for area per lipid for PG lipids, though slightly underestimates for long-chain lipids like DSPG. nih.gov |
| CHARMM36 | All-Atom | Parameterized to reproduce experimental surface areas and deuterium (B1214612) order parameters. nih.gov | Provides good agreement with experimental mechanical properties like area compressibility and bending moduli. nih.gov |
| Slipids | All-Atom | Re-parameterization of headgroup dihedrals against QM calculations. acs.orgnih.gov | Significantly improves agreement with experimental order parameters for the lipid headgroup. nih.gov |
| MARTINI | Coarse-Grained | Top-down (experimental data) and bottom-up (all-atom simulations) approaches; automated optimization tools. chemrxiv.orgunimi.it | Enables simulation of large-scale phenomena; transferability of parameters across different lipid types. chemrxiv.org |
Predicting Membrane Structural and Mechanical Properties
MD simulations are a powerful tool for predicting the key structural and mechanical properties of DSPG membranes, which dictate their biological function. nih.govnih.gov
Structural Properties:
Area per Lipid (APL): This is a fundamental measure of how tightly lipids are packed. It is calculated from the simulation box area divided by the number of lipids per leaflet. nih.govresearchgate.net Simulations with the Lipid21 force field show good agreement with experimental APL for various PG lipids, although a slight underestimation is noted for long-chain saturated lipids like DSPG. nih.gov
Bilayer Thickness: This is often determined from the electron density profile calculated along the axis perpendicular to the membrane plane. nih.gov It is a critical parameter that influences the hydrophobic matching with transmembrane proteins.
Mechanical Properties:
Area Compressibility Modulus (K_A): This modulus describes the membrane's resistance to stretching or compression in the lateral plane. nih.gov It can be calculated from the fluctuations in the membrane's surface area during a simulation. researchgate.netnih.gov
Bending Modulus (K_C): This property quantifies the energy required to bend the membrane and is crucial for processes like vesicle formation and fusion. nih.gov It can be derived from the analysis of thermal undulations of the bilayer in simulations. researchgate.net
Simulations using force fields like CHARMM36 have shown near-quantitative agreement with experimental values for K_A and K_C for a variety of lipids. nih.gov These computational predictions provide valuable molecular-level insights into how factors like acyl chain saturation and headgroup type influence the material properties of the membrane. nih.govnih.gov
Synthetic Strategies and Advanced Derivatization of Distearoyl Phosphatidylglycerol
Chemical Synthesis Routes
The synthesis of distearoyl phosphatidylglycerol (DSPG), a phospholipid with two stearic acid chains, is a cornerstone of creating chemically well-defined phospholipids (B1166683) for research and pharmaceutical applications. Unlike natural phospholipids, which are often heterogeneous mixtures, synthetic routes provide homogeneous compounds with respect to both the polar headgroup and the fatty acid composition. nih.gov This homogeneity is crucial for studying specific biochemical and biophysical properties at a molecular level. researchgate.net
Stereoselective Synthesis Approaches
The synthesis of DSPG with the natural stereochemical configuration often starts from glycerophosphocholine (GPC), which can be derived from natural phospholipids. nih.gov This approach involves acylation and enzyme-catalyzed reactions to introduce the desired stearoyl fatty acids. nih.gov Another method utilizes enantiomerically pure glycidyl (B131873) derivatives, such as (R) or (S) glycidyl tosylates, as starting materials. nih.gov While this route allows for the synthesis of symmetrical glycerophospholipids like DSPG, the high cost of the starting glycidyl derivatives can make large-scale production impractical. nih.gov
The stereochemistry of the glycerol (B35011) backbone is a critical factor, as natural phospholipids exist in an enantiomerically pure form with the phosphate (B84403) group at the sn-3 position. nih.govfrontiersin.org In contrast, archaeal phospholipids exhibit a reversed stereochemistry with the phosphate at the sn-1 position. frontiersin.org Synthetic strategies must therefore carefully control the stereochemistry to produce biologically relevant molecules.
Protecting Group Chemistry in Glycerol Backbone Functionalization
Protecting group chemistry is essential for the regioselective functionalization of the glycerol backbone during DSPG synthesis. The hydroxyl groups of glycerol need to be selectively protected and deprotected to allow for the introduction of the stearoyl acyl chains at the sn-1 and sn-2 positions and the phosphoglycerol headgroup at the sn-3 position.
Various protecting groups are employed in phospholipid synthesis. For instance, the acetyl (Ac) group has been used to protect the sugar moiety in the synthesis of phosphatidylglucosyl (PtdGlc). frontiersin.orgnih.gov The tert-butyldiphenylsilyl (TBDPS) group is another useful protecting group that allows for selective deprotection. frontiersin.orgnih.gov The choice of protecting groups and the deprotection strategy are critical for achieving the desired final product with high purity. Orthogonal deprotection strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable. frontiersin.orgnih.gov
The structural parameters of the glycerol backbone are similar across various biologically relevant lipid species, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylglycerol (PG). acs.orgcore.ac.uk This highlights the fundamental importance of precise control over the glycerol backbone chemistry in synthesizing a wide range of phospholipids.
Development of Industrially Scalable Synthesis Methods
While several synthetic routes to DSPG exist, their scalability for industrial production can be a challenge. The classical approach for synthesizing diacyl-phosphatidylcholines, a related class of phospholipids, begins with D-mannitol. researchgate.net However, methods starting from enantiomerically pure glycidyl derivatives are often expensive for large-scale synthesis. nih.gov
For industrial purposes, semi-synthetic approaches are often more viable. These methods start with natural phospholipids, such as those extracted from soybean or egg yolk, and modify them to produce the desired product. nih.govphospholipid-research-center.com For example, hydrogenation of natural phospholipids with unsaturated fatty acids can produce saturated phospholipids like hydrogenated soybean PC (HSPC). phospholipid-research-center.com The progress of this hydrogenation is monitored by the iodine value, which indicates the degree of unsaturation. phospholipid-research-center.com
The industrial production of high-purity phospholipids from natural sources involves extraction with non-toxic solvents and chromatographic purification. phospholipid-research-center.com These processes can yield lecithin (B1663433) fractions with varying phosphatidylcholine content, up to ≥98% purity. phospholipid-research-center.com Although these methods provide a cost-effective alternative to full synthesis, the resulting products may still have some heterogeneity in their fatty acid composition compared to fully synthetic phospholipids. nih.gov
Enzymatic and Semi-Synthetic Approaches
Enzymatic and semi-synthetic methods offer a powerful alternative to purely chemical synthesis for producing DSPG and other phospholipids. These approaches often leverage the high specificity of enzymes to achieve desired modifications with fewer side reactions and under milder conditions.
Phospholipase D (PLD) is a key enzyme used for modifying the polar headgroup of phospholipids. researchgate.net It cleaves the bond between the phosphate and the original headgroup (e.g., choline), allowing for the introduction of a new alcohol, such as glycerol, to form phosphatidylglycerol. researchgate.net This enzymatic transphosphatidylation reaction is a common strategy for producing "semi-synthetic" phospholipids like soybean PG and egg PG from their corresponding phosphatidylcholine precursors. nih.govresearchgate.net
Lipases are another important class of enzymes used in phospholipid modification. mdpi.com They can catalyze acidolysis, which involves the exchange of acyl groups between a phospholipid and a free fatty acid. mdpi.com This allows for the incorporation of specific fatty acids, like stearic acid, into the glycerol backbone of a starting phospholipid, thereby tailoring its fatty acid composition. mdpi.com Lipases can be specific for the sn-1,3 positions or non-specific, providing further control over the final product structure. mdpi.com
Semi-synthetic approaches often begin with readily available natural phospholipids, such as those from soybean or egg yolk. nih.gov These natural lipids can be hydrogenated to produce saturated phospholipids, followed by enzymatic modification of the headgroup to yield DSPG. phospholipid-research-center.com This combination of chemical and enzymatic steps can be more cost-effective and environmentally friendly than full chemical synthesis. nih.gov
Strategies for Tailored Fatty Acid Compositions and Headgroup Modifications
The ability to tailor the fatty acid composition and modify the headgroup of phospholipids is crucial for a wide range of research and therapeutic applications. These structural modifications significantly influence the physicochemical properties of the resulting lipids and their biological function.
Tailoring Fatty Acid Composition:
The fatty acid composition of phospholipids can be tailored through several strategies. In full chemical synthesis, the desired fatty acids, such as stearic acid for DSPG, are introduced as acyl chlorides or anhydrides during the acylation of the glycerol backbone. This approach provides precise control over the final fatty acid composition.
Enzymatic methods, particularly lipase-catalyzed acidolysis and transesterification, are also widely used to modify the fatty acid composition of existing phospholipids. mdpi.com By using a large excess of the desired fatty acid, it is possible to drive the reaction towards the incorporation of that specific fatty acid at the sn-1 and/or sn-2 positions of the glycerol backbone. mdpi.com The choice of enzyme (e.g., sn-1,3 specific vs. non-specific lipase) can further refine the positional distribution of the fatty acids. mdpi.com Studies have shown that the enzymes involved in glycerophosphatide metabolism exhibit selectivity towards substrates with different degrees of unsaturation, influencing the final fatty acid composition. scilit.com
Headgroup Modifications:
Modifications to the polar headgroup can dramatically alter the charge, size, and functionality of the phospholipid. Phospholipase D (PLD) is the primary enzyme used for headgroup exchange, allowing for the conversion of phosphatidylcholine (PC) to other phospholipids like phosphatidylglycerol (PG), phosphatidylethanolamine (PE), and phosphatidylserine (B164497) (PS). researchgate.net
Chemical synthesis provides even greater flexibility for introducing novel headgroups. For example, synthetic strategies have been developed to create PEGylated phospholipids, which have a polyethylene (B3416737) glycol (PEG) chain attached to their headgroup, and cationic phospholipids like 1,2-diacyl-3-O-ethylphosphatidylcholine. researchgate.net Research has also explored the impact of substituting the trimethylammonio group of the choline (B1196258) headgroup with other moieties, such as a hydrogen atom, an ammonio group, or a tertiary butyl group, to investigate structure-activity relationships. mdpi.com These modifications can influence properties like tumor uptake and tissue distribution. mdpi.com
Emerging Research Directions and Future Perspectives in Dspg Research
Integration of Multi-Omics Data in Lipid Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research by providing a systems-level view of cellular processes. The integration of these vast datasets, known as multi-omics, offers a powerful approach to unraveling the complex roles of individual lipids like DSPG. While specific multi-omics studies centered solely on DSPG are still emerging, the framework for such investigations is well-established within the broader field of lipidomics.
The integration of lipidomics with other omics data can provide a more holistic understanding of DSPG's function. For example, by correlating changes in DSPG levels with alterations in gene expression (transcriptomics) and protein abundance (proteomics), researchers can identify the genetic and molecular pathways that are influenced by or that regulate DSPG metabolism. This approach can help to elucidate the role of DSPG in complex diseases where lipid metabolism is known to be dysregulated, such as neurodegenerative disorders and cancer. nih.govnih.gov
Future research will likely focus on applying these integrated approaches directly to DSPG. For instance, in studies of liposomal drug delivery, multi-omics could be used to understand how the inclusion of DSPG in a liposome (B1194612) formulation affects the proteome and metabolome of target cells, providing insights into the mechanisms of drug uptake and efficacy. Similarly, in the context of immunological studies, integrating lipidomic data on DSPG-containing liposomes with proteomic and transcriptomic data from immune cells can reveal the specific signaling pathways activated by these formulations.
A key challenge in multi-omics research is the development of sophisticated bioinformatics tools and databases to manage and interpret the massive amounts of data generated. As these resources become more accessible, we can expect a surge in studies that leverage multi-omics to explore the multifaceted roles of DSPG in biological systems.
Next-Generation Liposomal Delivery Systems and Immunotherapies
DSPG has long been a cornerstone in the formulation of liposomal drug delivery systems due to its ability to impart a negative charge and enhance stability. nih.gov The next generation of liposomal technologies is building upon this foundation to create more sophisticated and targeted therapeutic platforms, with a particular focus on immunotherapies.
Recent advancements have focused on optimizing the composition of liposomes to improve their therapeutic index. For instance, studies have explored how varying the molar ratio of DSPG in liposomal formulations can impact drug loading and release characteristics. One study found that a formulation of DSPE-PEG/DSPG/HSPC at a 10/35/55 molar ratio showed promising results for the delivery of cisplatin. mdpi.com
In the realm of immunotherapy, DSPG-containing liposomes are being investigated for their ability to modulate the immune response. Anionic liposomes containing DSPG have been shown to induce antigen-specific regulatory T cells, which can be beneficial in treating autoimmune diseases like atherosclerosis. nih.gov This immunomodulatory effect is thought to be mediated by the interaction of DSPG-containing liposomes with components of the complement system and scavenger receptors on immune cells.
Future research in this area will likely focus on the development of "smart" liposomes that can respond to specific stimuli in the tumor microenvironment, releasing their payload only when they reach their target. The combination of DSPG's stabilizing properties with targeted ligands and environmentally sensitive lipids could lead to highly effective and personalized cancer therapies. Furthermore, the use of DSPG in vaccine adjuvants is another promising area of research, where it may enhance the immune response to antigens.
Advanced Computational Methodologies for Complex Biological Systems
Computational modeling has become an indispensable tool in modern biological research, allowing scientists to simulate and predict the behavior of complex systems at the molecular level. nih.gov For a lipid like DSPG, computational approaches, particularly molecular dynamics (MD) simulations, provide invaluable insights into its interactions within biological membranes and its role in the structure and function of liposomes.
MD simulations can model the behavior of individual lipid molecules and their collective properties in a lipid bilayer. nih.gov These simulations can reveal how the inclusion of DSPG affects membrane properties such as fluidity, thickness, and curvature. This information is crucial for understanding how DSPG influences the function of membrane proteins and for designing liposomes with specific physical characteristics. For example, simulations can predict how DSPG will interact with other lipids and with encapsulated drugs, helping to optimize liposomal formulations for stability and drug retention.
In silico studies are also being used to predict the pharmacokinetic and pharmacodynamic properties of drug delivery systems. By modeling the interactions of DSPG-containing liposomes with blood components and target cells, researchers can screen potential formulations and predict their in vivo performance before undertaking costly and time-consuming laboratory experiments.
The future of computational modeling in DSPG research lies in the development of multi-scale models that can bridge the gap from molecular interactions to cellular and tissue-level processes. These models will integrate data from MD simulations with information from other experimental techniques, such as cryo-electron microscopy and fluorescence spectroscopy, to create a comprehensive picture of DSPG's role in complex biological systems. As computational power continues to increase, these advanced methodologies will play an increasingly important role in guiding the rational design of DSPG-based technologies.
Role of DSPG in Bio-Inspired Materials and Nanotechnology
The self-assembling properties of phospholipids (B1166683) like DSPG make them ideal building blocks for the creation of bio-inspired materials and nanotechnologies. Beyond its use in drug delivery, DSPG is being explored for a range of applications that leverage its ability to form stable, biocompatible nanostructures.
One area of interest is the development of DSPG-based biosensors. The lipid bilayer of a liposome can be functionalized with recognition elements, such as antibodies or enzymes, that can detect specific molecules. Changes in the properties of the liposome, such as its permeability or surface charge, upon binding of the target molecule can then be detected, providing a sensitive and specific biosensing platform.
DSPG is also being investigated for its potential use in the field of tissue engineering. The ability of DSPG to form stable membranes that can mimic the extracellular matrix makes it a candidate for creating scaffolds that can support cell growth and tissue regeneration. These scaffolds could be designed to release growth factors or other therapeutic agents in a controlled manner, promoting the healing process.
In nanotechnology, DSPG is being used to create a variety of nanostructures, including nanotubes and nanodiscs. These structures have a high surface area-to-volume ratio and can be loaded with a variety of molecules, making them promising for applications in catalysis, imaging, and diagnostics.
The future of DSPG in bio-inspired materials and nanotechnology is bright. As our understanding of the fundamental principles of lipid self-assembly improves, we will be able to design and create increasingly complex and functional materials with a wide range of applications in medicine and biotechnology.
Exploration of DSPG in Underexplored Biological Contexts
While much of the research on DSPG has focused on its role in liposomal formulations, there is a growing interest in exploring its function in a wider range of biological contexts. The unique properties of this lipid suggest that it may play important roles in various physiological and pathological processes that have yet to be fully elucidated.
One such area is the role of DSPG in mucosal surfaces. A study has shown that DSPG liposomes can improve the transport properties of mucus in cystic fibrosis, suggesting a potential therapeutic application for this debilitating disease. This finding opens up the possibility that DSPG may play a a role in maintaining the health and function of other mucosal surfaces in the body, such as in the gastrointestinal tract.
Another underexplored area is the potential involvement of DSPG in neurological function. The lipid composition of neuronal membranes is crucial for their proper function, and alterations in lipid metabolism have been implicated in a number of neurodegenerative diseases. Future research could investigate whether changes in DSPG levels are associated with these conditions and whether modulating DSPG levels could have therapeutic benefits.
The table below summarizes some of the potential underexplored biological contexts for DSPG research:
| Biological Context | Potential Role of DSPG | Research Direction |
| Mucosal Health | Modulation of mucus viscosity and clearance | Investigation of DSPG as a therapeutic agent for respiratory and gastrointestinal conditions. |
| Neurobiology | Maintenance of neuronal membrane integrity and function | Exploration of the link between DSPG metabolism and neurodegenerative diseases. |
| Infectious Disease | Interaction with microbial membranes and modulation of host immune response | Development of DSPG-based antimicrobial agents or vaccine adjuvants. |
| Skin Biology | Contribution to the skin barrier function | Investigation of the role of DSPG in skin disorders and the development of topical formulations. |
By expanding the scope of DSPG research beyond its traditional applications, scientists may uncover novel biological functions and develop innovative therapeutic strategies for a wide range of diseases.
Q & A
Q. Advanced Research Focus
- Membrane Asymmetry : DSPG’s localization in the inner vs. outer leaflet affects charge distribution. Validate via fluorescence quenching assays with lipid-specific probes.
- Buffering Systems : Use HEPES or Tris buffers (pH 7.4) to avoid charge neutralization of DSPG.
- Compatibility : DSPG may phase-separate in cholesterol-rich membranes; confirm homogeneity via atomic force microscopy (AFM) .
How can DSPG’s role in pulmonary surfactant function be modeled in vitro?
Advanced Research Focus
DSPG in lung surfactant reduces mucus viscosity and improves mucociliary clearance .
Model System :
Prepare synthetic surfactant containing DSPG, dipalmitoyl phosphatidylcholine (DPPC), and surfactant protein B.
Assess surface tension using a Langmuir-Blodgett trough.
Validate biocompatibility via ciliary beat frequency measurements in primary bronchial epithelial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
